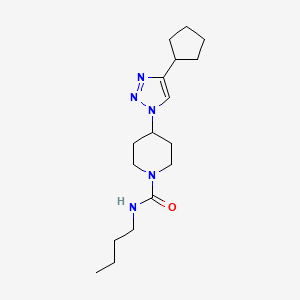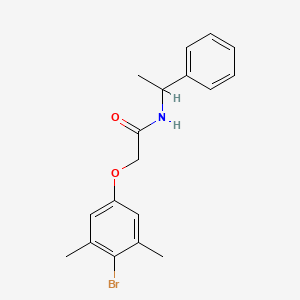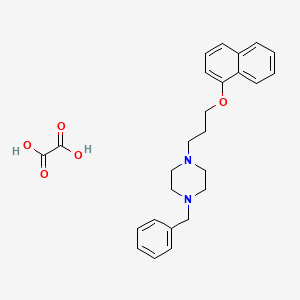![molecular formula C15H21NO6 B4003939 Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol](/img/structure/B4003939.png)
Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol
Descripción general
Descripción
Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a phenoxyethylaminoethanol derivative. Oxalic acid, also known as ethanedioic acid, is a naturally occurring dicarboxylic acid found in many plants and vegetables. The compound is synthesized by combining oxalic acid with 2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol, resulting in a molecule with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol typically involves a multi-step process. The initial step involves the preparation of 2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol through a series of organic reactions, including alkylation and amination. This intermediate is then reacted with oxalic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or diethyl ether and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenoxy and amino groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-containing biomolecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol involves its interactions with molecular targets such as enzymes and receptors. The compound can bind to metal ions, influencing their availability and activity in biological systems. This interaction can affect various biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with similar acidic properties.
2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol: The precursor to the compound , with similar structural features but lacking the oxalic acid component.
Uniqueness
Oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol is unique due to its combination of oxalic acid and phenoxyethylaminoethanol moieties. This combination imparts distinct chemical and physical properties, making it valuable for a wide range of applications in research and industry.
Propiedades
IUPAC Name |
oxalic acid;2-[2-(2-prop-2-enylphenoxy)ethylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-2-5-12-6-3-4-7-13(12)16-11-9-14-8-10-15;3-1(4)2(5)6/h2-4,6-7,14-15H,1,5,8-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXDWLLAQLEPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCNCCO.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[(2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)carbonyl]amino}benzoate](/img/structure/B4003859.png)

![4-[3-(4-Butan-2-ylphenoxy)propyl]morpholine](/img/structure/B4003878.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-1H-imidazole oxalate](/img/structure/B4003883.png)
![N'-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003888.png)


![1-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4003916.png)
![4-[3-(3-Methyl-5-propan-2-ylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4003919.png)


![2-[2-[2-(3-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4003936.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4003946.png)
![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4003951.png)
